2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride . The resulting tetrazole derivative is then reacted with a sulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce aniline derivatives .
Scientific Research Applications
2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used as a tool compound to study the effects of sulfonamide and tetrazole groups on biological systems.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The sulfonamide group can interact with proteins and disrupt their function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in biological applications.
N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Lacks the methyl groups, which can affect its reactivity and binding properties.
Uniqueness
2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of both the tetrazole ring and the sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3 |
InChI Key |
BKNRBQABYAQMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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